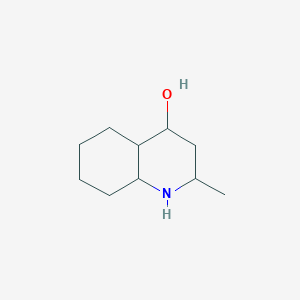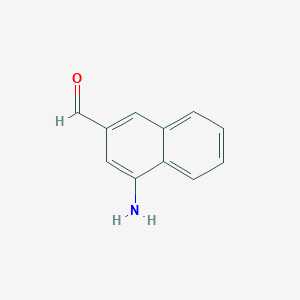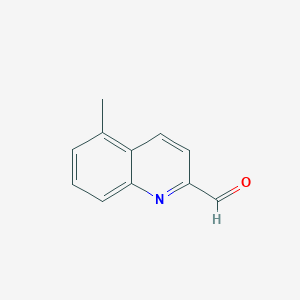
(S)-1-(1H-Indol-3-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(1H-Indol-3-yl)propan-2-ol is a chiral compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals. This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1H-Indol-3-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reduction of (S)-1-(1H-Indol-3-yl)propan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method employs a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the corresponding ketone to the alcohol. The process is conducted under high pressure and temperature to achieve high yields and purity.
化学反应分析
Types of Reactions
(S)-1-(1H-Indol-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (S)-1-(1H-Indol-3-yl)propan-2-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: As mentioned earlier, the reduction of (S)-1-(1H-Indol-3-yl)propan-2-one yields this compound.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: (S)-1-(1H-Indol-3-yl)propan-2-one
Reduction: this compound
Substitution: Various substituted indole derivatives
科学研究应用
(S)-1-(1H-Indol-3-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: The compound is utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of (S)-1-(1H-Indol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The indole ring structure allows the compound to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
(S)-1-(1H-Indol-3-yl)propan-2-ol can be compared with other indole derivatives, such as:
Tryptophol: An indole derivative with a similar structure but differing in the position of the hydroxyl group.
Serotonin: A neurotransmitter with an indole ring structure, known for its role in mood regulation.
Indole-3-acetic acid: A plant hormone with an indole ring, involved in the regulation of plant growth and development.
The uniqueness of this compound lies in its specific chiral configuration and the presence of the hydroxyl group at the second carbon of the propanol side chain, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC 名称 |
(2S)-1-(1H-indol-3-yl)propan-2-ol |
InChI |
InChI=1S/C11H13NO/c1-8(13)6-9-7-12-11-5-3-2-4-10(9)11/h2-5,7-8,12-13H,6H2,1H3/t8-/m0/s1 |
InChI 键 |
JXMVNHWZTQYNTJ-QMMMGPOBSA-N |
手性 SMILES |
C[C@@H](CC1=CNC2=CC=CC=C21)O |
规范 SMILES |
CC(CC1=CNC2=CC=CC=C21)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


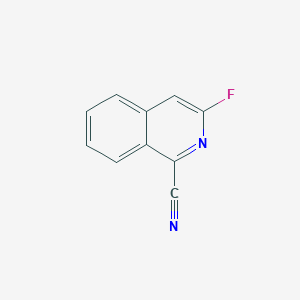
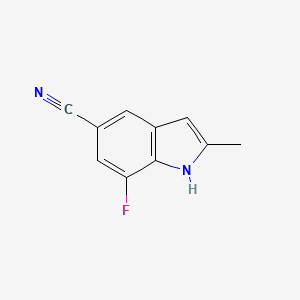
![4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11914444.png)
![2H-Naphtho[2,3-D]imidazole](/img/structure/B11914449.png)
![3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11914454.png)


